molecular formula C15H21N3O2S B11118966 N,N-dimethyl-6-[2-(morpholin-4-yl)ethoxy]-1,3-benzothiazol-2-amine

N,N-dimethyl-6-[2-(morpholin-4-yl)ethoxy]-1,3-benzothiazol-2-amine

Cat. No.: B11118966
M. Wt: 307.4 g/mol
InChI Key: JZXXMJOOVZNTFY-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-[2-(morpholin-4-yl)ethoxy]-1,3-benzothiazol-2-amine is a complex organic compound that features a benzothiazole core with a morpholine and dimethylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-[2-(morpholin-4-yl)ethoxy]-1,3-benzothiazol-2-amine typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the morpholine and dimethylamine groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-[2-(morpholin-4-yl)ethoxy]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

N,N-dimethyl-6-[2-(morpholin-4-yl)ethoxy]-1,3-benzothiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N,N-dimethyl-6-[2-(morpholin-4-yl)ethoxy]-1,3-benzothiazol-2-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives with different substituents, such as:

Uniqueness

What sets N,N-dimethyl-6-[2-(morpholin-4-yl)ethoxy]-1,3-benzothiazol-2-amine apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H21N3O2S

Molecular Weight

307.4 g/mol

IUPAC Name

N,N-dimethyl-6-(2-morpholin-4-ylethoxy)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C15H21N3O2S/c1-17(2)15-16-13-4-3-12(11-14(13)21-15)20-10-7-18-5-8-19-9-6-18/h3-4,11H,5-10H2,1-2H3

InChI Key

JZXXMJOOVZNTFY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(S1)C=C(C=C2)OCCN3CCOCC3

Origin of Product

United States

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